Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259687
InChI: InChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18259687

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate
Standard InChI InChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3
Standard InChI Key QAGGEUDVNNSTPD-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CN1C=CC=N1)C(=O)OC

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Its IUPAC name, methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate, reflects the arrangement of substituents:

  • A pyrazole ring (1H-pyrazol-1-yl) at the C3 position, providing aromaticity and sites for electrophilic substitution.

  • An ethylamino group (-NHCH₂CH₃) at C2, enabling hydrogen bonding and nucleophilic reactivity.

  • A methyl ester (-COOCH₃) at C1, contributing to solubility in organic solvents .

Key physicochemical properties include:

PropertyValue
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)~2.5 (estimated)
SolubilitySoluble in DMSO, ethanol

The pyrazole ring’s electron-rich nature directs electrophilic attacks to the C4 position, while the ethylamino group participates in condensation and alkylation reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step pathway:

  • Condensation Reaction: 3-Methyl-1H-pyrazole reacts with ethylamine and methyl acrylate in the presence of a base (e.g., NaH or K₂CO₃) to form the propanoate backbone.

    3-Methyl-1H-pyrazole + Ethylamine + Methyl acrylateBaseTarget Compound\text{3-Methyl-1H-pyrazole + Ethylamine + Methyl acrylate} \xrightarrow{\text{Base}} \text{Target Compound}
  • Purification: Column chromatography or recrystallization isolates the product with >98% purity .

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 70°C, 160 W).

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates.

Industrial-Scale Challenges

Industrial production employs continuous flow reactors to improve efficiency, but scalability is hindered by:

  • Steric hindrance from the methyl and pyrazole groups, complicating purification .

  • Instability of the ethylamino group under prolonged storage .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution at the Ethylamino Group

Reagents such as acetyl chloride or methyl iodide selectively modify the -NHCH₂CH₃ group:

ReagentProductYield (%)Conditions
Acetyl chlorideN-Acetyl derivative78–85Mild base, RT
Methyl iodideN-Methylated derivative65–72Phase-transfer catalyst

Mechanistic studies indicate that steric bulk from the pyrazole ring slows reaction kinetics compared to simpler amines .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes nitration, sulfonation, or halogenation at the C4 position:

ReactionReagentMajor Product
NitrationHNO₃/H₂SO₄4-Nitro-pyrazole derivative
BrominationBr₂/FeBr₃4-Bromo-pyrazole derivative

Regioselectivity is driven by resonance stabilization from the C3 methyl group .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Intermediate: Used to synthesize kinase inhibitors and antimicrobial agents.

  • Probe Development: Labels biomolecules via its reactive amino group .

Materials Science

  • Polymer Synthesis: Serves as a crosslinker in epoxy resins, enhancing thermal stability .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
Ethyl 2-methyl-3-pyrazolylpropanoateC₁₀H₁₆N₂O₂Lacks ethylamino group; lower reactivity
BocN-MPOC₁₃H₂₁N₃O₄Protected amine; improved stability

The target compound’s discontinuation reflects synthetic challenges compared to Boc-protected analogs .

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